Product packaging for 15-Methyl-2,5,8,11,14-pentaoxahexadecane(Cat. No.:CAS No. 63095-28-3)

15-Methyl-2,5,8,11,14-pentaoxahexadecane

Cat. No.: B12648109
CAS No.: 63095-28-3
M. Wt: 250.33 g/mol
InChI Key: ZZFNGRIOLQBARJ-UHFFFAOYSA-N
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Description

15-Methyl-2,5,8,11,14-pentaoxahexadecane, also widely known as Pentaethylene glycol monomethyl ether (MPEG5-OH), is a high-purity organic compound with the chemical formula C11H24O6 and a molecular weight of 252.30 g/mol . This compound serves as a versatile chemical building block and linker in advanced research, particularly valued for its oligo(ethylene glycol) (OEG) spacer chain which provides hydrophilicity and flexibility. Its primary research application is in the development of next-generation Anion Exchange Membranes (AEMs) for fuel cells . In this context, its bromide derivative is grafted onto polymer backbones to create comb-shaped AEMs . The incorporation of this OEG side chain is critical for inducing hydrophilic-hydrophobic microphase separation within the membrane, which facilitates the formation of efficient ion-conducting pathways . This directly enhances key membrane properties, including ionic conductivity, while simultaneously controlling excessive water uptake and dimensional swelling, thereby improving the overall performance and durability of alkaline fuel cells . Furthermore, this compound is extensively employed as a linker in bioconjugation and therapeutic applications, such as in the synthesis of Antibody-Drug Conjugates (ADCs) and as a PROTAC Linker, where its hydrophilic properties can improve the solubility and pharmacokinetics of the resulting constructs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O5 B12648109 15-Methyl-2,5,8,11,14-pentaoxahexadecane CAS No. 63095-28-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63095-28-3

Molecular Formula

C12H26O5

Molecular Weight

250.33 g/mol

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C12H26O5/c1-12(2)17-11-10-16-9-8-15-7-6-14-5-4-13-3/h12H,4-11H2,1-3H3

InChI Key

ZZFNGRIOLQBARJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCOCCOC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Reaction Pathways for Oligo(ethylene Glycol) Synthesis

The construction of the polyether backbone of oligo(ethylene glycol)s can be achieved through several key synthetic strategies. These methods offer varying degrees of control over molecular weight, dispersity, and end-group functionality.

Williamson Ether Synthesis and its Modern Variants

The Williamson ether synthesis is a cornerstone in the preparation of ethers, including the ether linkages that form the backbone of oligo(ethylene glycol)s. This classical method involves the reaction of an alkoxide with a primary alkyl halide. In the context of OEG synthesis, this typically translates to the reaction of an oligo(ethylene glycol) monoalkoxide with an ethylene (B1197577) glycol derivative bearing a leaving group.

Modern advancements have refined this approach to enhance efficiency and yield. Phase-transfer catalysis, for example, has been employed to facilitate the reaction between the water-soluble alkoxide and the often water-insoluble alkyl halide. Furthermore, the use of strong bases like sodium hydride or potassium hydride allows for the in situ generation of the alkoxide from the corresponding alcohol. Protecting groups are often essential in the stepwise synthesis of longer, well-defined oligo(ethylene glycol) chains to prevent unwanted side reactions.

A significant application of the Williamson ether synthesis is in the desymmetrization of symmetrical oligo(ethylene glycols). nih.gov By monoprotecting one of the terminal hydroxyl groups, the other can be selectively functionalized. This strategy is fundamental for producing heterobifunctional OEG linkers and asymmetrically substituted derivatives. nih.gov

Principles of Ring-Opening Polymerization for Polyether Backbone Formation

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of high molecular weight polyethers. This chain-growth polymerization process involves the opening of a cyclic monomer, such as ethylene oxide, which is driven by the relief of ring strain. The polymerization can be initiated by cationic, anionic, or coordination-insertion mechanisms, each offering distinct advantages in controlling the polymerization process.

Anionic ROP, often initiated by strong bases like alkoxides, is particularly effective for producing well-defined poly(ethylene glycol)s with narrow molecular weight distributions. The living nature of this polymerization allows for the synthesis of block copolymers by sequential monomer addition. For instance, a dual-branched poly(ethylene glycol) has been successfully synthesized using trimethylolpropane (B17298) allyl ether as an initiator for anionic polymerization. rsc.org

Cationic ROP of ethylene oxide is also possible but can be more complex due to side reactions. Coordination-insertion polymerization, employing catalysts such as those based on aluminum or rare-earth metals, provides excellent control over the stereochemistry of the resulting polymer, which is particularly relevant for the polymerization of substituted epoxides.

Direct Polycondensation of Diols: Catalytic Approaches

The direct polycondensation of diols, such as ethylene glycol, presents a more atom-economical approach to polyether synthesis as it avoids the need for pre-functionalized monomers. This method typically requires a catalyst to facilitate the dehydration reaction between two hydroxyl groups to form an ether linkage.

Recent research has explored the use of various catalysts to promote this reaction. For example, a study on the glycolysis of poly(ethylene terephthalate) (PET) utilized oligoester diols in a process that involves both glycolysis and polycondensation. researchgate.net While not a direct synthesis from simple diols, it highlights the utility of condensation reactions in modifying and creating polyether structures. The development of efficient and selective catalysts for the direct polycondensation of ethylene glycol and its oligomers remains an active area of research, aiming to provide a more sustainable route to these important polymers.

Targeted Synthesis of 15-Methyl-2,5,8,11,14-pentaoxahexadecane

The synthesis of the asymmetrically substituted oligo(ethylene glycol), this compound, requires a strategic approach to introduce a single methyl group at one terminus of a pentaethylene glycol chain. This can be achieved by adapting the general synthetic methodologies for OEG derivatives.

Strategies for Controlled Methyl Branching

A plausible and controlled synthesis of this compound would likely involve a stepwise approach utilizing the Williamson ether synthesis. One effective strategy begins with the monomethyl ether of a shorter oligo(ethylene glycol), such as tetraethylene glycol monomethyl ether. This starting material can be deprotonated with a strong base to form the corresponding alkoxide. Subsequent reaction with a protected 2-(2-chloroethoxy)ethanol (B196239) derivative, followed by deprotection, would yield the desired product.

Alternatively, one could start with pentaethylene glycol and perform a carefully controlled monomethylation. This can be challenging due to the statistical probability of dimethylation or unreacted starting material. A more controlled method involves the monoprotection of one of the hydroxyl groups of pentaethylene glycol, for example, as a benzyl (B1604629) or silyl (B83357) ether. The remaining free hydroxyl group can then be methylated using a reagent like methyl iodide in the presence of a base. Finally, deprotection of the protecting group would afford this compound. The synthesis of methyl-terminated oligo(ethylene glycol) thiols for self-assembled monolayers has been reported, demonstrating the feasibility of introducing terminal methyl groups onto OEG chains. acs.org

The following table outlines a potential synthetic approach:

StepReactantsReagentsProduct
1Pentaethylene glycolBenzyl chloride, NaHMonobenzyl-pentaethylene glycol
2Monobenzyl-pentaethylene glycolMethyl iodide, NaHMonobenzyl-monomethyl-pentaethylene glycol
3Monobenzyl-monomethyl-pentaethylene glycolH₂, Pd/CThis compound

Enantioselective Synthesis of Chiral this compound (if applicable to literature)

The structure of this compound does not inherently possess a chiral center. Chirality would arise if one of the methylene (B1212753) units within the ethylene glycol backbone were to be substituted, for example, with a methyl group, to create a stereocenter.

While the specific enantioselective synthesis of a chiral derivative of this compound is not prominently described in the surveyed literature, the general principles of asymmetric synthesis could be applied. Enantioselective synthesis is a form of chemical synthesis that favors the formation of a specific enantiomer or diastereomer. wikipedia.org This can be achieved through various approaches, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. wikipedia.org

Role of Starting Materials and Precursors in Synthetic Efficiency

The efficiency of synthesizing polyethers is fundamentally tied to the quality of the starting materials. xuanshengpu.com The primary raw materials for producing polyether chains are typically an initiator and one or more alkylene oxides. njchm.com

The initiator is a low molecular weight compound containing active hydrogen atoms, which starts the polymerization process and controls the final molecular weight of the polyether. njchm.com For this compound, plausible synthetic routes suggest the use of precursors like isopropanol (B130326) or methanol (B129727) as initiators. The monomer unit is derived from ethylene oxide.

The purity of these precursors is paramount. Impurities such as water and aldehydes, often present in industrial-grade raw materials, can have detrimental effects on the synthesis. xuanshengpu.com Water can act as a competing initiator, leading to the formation of diols and altering the intended molecular weight. xuanshengpu.com Aldehydic impurities can act as polymerization inhibitors, slowing down the reaction and impacting product quality. xuanshengpu.com Therefore, a pretreatment step to remove these impurities from the alkylene oxide and the initiator is crucial for ensuring reaction speed, precise molecular weight control, and the desired quality of the final product. xuanshengpu.com

Table 1: Potential Starting Materials for the Synthesis of this compound

Role Compound Name Formula Significance in Synthesis
Initiator/TerminatorIsopropanolC₃H₈OProvides the terminal isopropyl group.
Initiator/TerminatorMethanolCH₄OProvides the terminal methyl group.
MonomerEthylene OxideC₂H₄OForms the repeating ether linkages of the polyether backbone. njchm.com
TerminatorMethyl IodideCH₃ICan be used in a final step to cap the polyether chain with a methyl group.

Catalytic Systems and Reaction Conditions for Specific Polyether Linkage Formation

The formation of the ether bonds (-R-O-R-) that constitute the backbone of this compound is achieved through specific catalytic processes. njchm.com The choice of catalyst dictates the reaction mechanism, efficiency, and the characteristics of the resulting polyether. Catalysts for polyether synthesis are generally categorized as anionic, cationic, or coordination-type catalysts. njchm.comresearchgate.net

Table 2: Comparison of Catalytic Systems for Polyether Linkage Formation

Catalytic System General Mechanism Typical Conditions Advantages Disadvantages
Acid-Catalyzed Condensation Dehydration of alcohols. acs.orgHigh temperatures (130-200°C), vacuum. acs.orgumons.ac.beCan use diols as starting materials. acs.orgRequires high temperatures; potential for side reactions. umons.ac.be
Base-Catalyzed (Alkali Hydroxide) Anionic ring-opening of epoxides. researchgate.netgoogle.com80-160°C, alkali metal hydroxide (B78521) (e.g., KOH). google.comWell-established, cost-effective.Can form unsaturated by-products; requires extensive purification. acs.orgresearchgate.net
Bimetallic Cyanide (DMC) Catalysis Coordination-anionic ring-opening of epoxides. researchgate.netmdpi.comLower temperatures, highly active catalyst. researchgate.netHigh activity, low by-product formation, produces high molecular weight polymers. researchgate.netnih.govCatalyst can be complex to prepare and handle. mdpi.com
Protic Ionic Salt (PIS) Catalysis Organocatalytic condensation. rsc.orgresearchgate.netHigh temperatures (150-250°C). researchgate.netHigh thermal stability, potential for recycling. acs.orgrsc.orgEmerging technology, may require specific reaction conditions.

Acid-Catalyzed Condensation

Acid-catalyzed polycondensation is a method for forming polyethers through the self-condensation of diols or the reaction of an alcohol with a diol. acs.orgumons.ac.be This process is typically driven by strong acids and high temperatures, with the continuous removal of water to shift the equilibrium towards ether formation. acs.orgresearchgate.net For a non-symmetrical ether like this compound, this could theoretically involve the acid-catalyzed reaction between isopropanol and tetraethylene glycol monomethyl ether. Catalysts such as methanesulfonic acid (MSA) have been shown to be effective for such reactions, often conducted in bulk at temperatures ranging from 130°C to 200°C. acs.orgumons.ac.be

Base-Catalyzed Approaches (e.g., Alkali Metal Hydroxides)

The most conventional route for industrial polyether synthesis involves base catalysis, typically using alkali metal hydroxides like potassium hydroxide (KOH) or sodium hydroxide (NaOH). google.comnih.gov This method proceeds via an anionic ring-opening polymerization of an epoxide. researchgate.net

In the synthesis of this compound, the process would be initiated by reacting an alcohol, such as isopropanol, with KOH to form the corresponding potassium isopropoxide initiator. This alkoxide then nucleophilically attacks ethylene oxide monomers in a sequential manner. The number of ethylene oxide units added, and thus the length of the polyether chain, is controlled by the stoichiometric ratio of monomer to initiator. The reaction is typically carried out at elevated temperatures, between 80°C and 160°C. google.com The polymerization is terminated by neutralizing the catalyst, and the terminal hydroxyl group can then be capped, for example, by methylation through a Williamson ether synthesis to yield the final product. A significant drawback of this method is the potential for side reactions that form unsaturated species, necessitating thorough purification of the final product. researchgate.net

Bimetallic Cyanide Catalysis

Double metal cyanide (DMC) complexes are highly active and efficient catalysts for the ring-opening polymerization of epoxides. researchgate.netmdpi.comwipo.int These catalysts, such as those based on zinc-cobalt hexacyanometalates, allow for the production of polyethers with low levels of unsaturation and well-controlled molecular weights, surpassing the performance of traditional alkali hydroxide catalysts. researchgate.netnih.gov The high activity of DMC catalysts means that lower catalyst concentrations are needed, which can simplify the purification process. nih.gov The synthesis involves reacting an initiator alcohol with an epoxide monomer in the presence of the DMC catalyst. mdpi.com The use of organic complexing agents during the catalyst preparation is crucial for achieving high catalytic activity. researchgate.net

Table 3: Examples of Bimetallic Cyanide (DMC) Catalyst Compositions

Metal Combination Complexing Agent(s) General Formula Example Reference
Zinc-Cobalt (Zn/Co)tert-Butanol (tBuOH)Zn₃[Co(CN)₆]₂·x(ZnCl₂)·y(H₂O)·z(tBuOH) mdpi.com
Zinc-Iron (Zn/Fe)tert-Butanol, PolyolsZn₃[Fe(CN)₆]₂ with organic complexing agents researchgate.net
Cobalt-Nickel (Co/Ni)tert-Butanol, Poly(THF)Co/Ni DMCCs prepared from K₂[Ni(CN)₄] and CoCl₂ mdpi.com

Protic Ionic Salt Catalysis

A more recent development in catalysis is the use of protic ionic salts (PISs), also referred to as non-eutectic acid-base mixtures. acs.orgumons.ac.be These are formed by combining a Brønsted acid and a Brønsted base, such as methanesulfonic acid (MSA) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgresearchgate.net These organocatalysts exhibit remarkable thermal stability, resisting degradation at temperatures above 400°C, which makes them suitable for high-temperature polycondensation reactions. rsc.orgresearchgate.net The PIS functions as a thermally stable and recyclable acid source to catalyze the formation of ether linkages. acs.orgrsc.org This approach offers a sustainable alternative to metal-based catalysts for producing polyethers via the self-condensation of diols. umons.ac.bedeakin.edu.au

Table 4: Examples of Protic Ionic Salt (PIS) Catalysts for Polycondensation

Acid Component Base Component Molar Ratio (Acid:Base) Key Feature Reference
Methanesulfonic acid (MSA)1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)1:1, 2:1, 3:1High thermal stability (>400°C), recyclable. umons.ac.bersc.orgresearchgate.net
p-Toluenesulfonic acid (PTSA)1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)1:1Thermally stable, facilitates transesterification. researchgate.net

Advanced Purification Techniques for Polyether Products

Crude polyether products invariably contain impurities, including residual catalyst, unreacted starting materials, and low-molecular-weight oligomers, which must be removed to meet quality specifications. xuanshengpu.comresearchgate.net The choice of purification method depends on the synthetic route and the nature of the impurities.

For polyethers synthesized via base catalysis, the most common purification step is the neutralization of the alkali catalyst (e.g., KOH). acs.org This is often achieved by adding an acid, such as phosphoric acid or formic acid, which reacts with the base to form an insoluble salt. google.comacs.org This salt is then removed by filtration. The efficiency of this crystallization and filtration process can be highly dependent on factors like the water content of the mixture, which influences the size and habit of the salt crystals. acs.orgdatapdf.com

Beyond simple filtration, several advanced techniques can be employed for comprehensive purification.

Table 5: Advanced Purification Techniques for Polyether Products

Technique Description Target Impurities Reference
Liquid-Liquid Extraction Utilizes a solvent in which the impurities are soluble but the polyether is not, or vice versa.Low molecular weight compounds, residual reactants. researchgate.netgoogle.com
Adsorption Passes the crude product through an adsorbent bed, such as an ion-exchange resin or magnesium silicate.Ionic catalyst residues (e.g., K⁺), colored substances. researchgate.net
Re-precipitation The polyether is dissolved in a good solvent and then precipitated by adding a non-solvent.Impurities remain dissolved in the solvent/non-solvent mixture.
Stripping Volatile impurities are removed by applying a vacuum or purging with an inert gas at elevated temperatures.Unreacted monomers (e.g., ethylene oxide), low-boiling by-products, excess neutralization acid (e.g., formic acid). google.com
Dialysis/Electrodialysis Separation based on molecular size using a semi-permeable membrane.Low molecular weight compounds from water-soluble polymers.

Post-Synthetic Functionalization of this compound Derivatives

While research explicitly detailing the post-synthetic functionalization of derivatives of this compound is limited, a comprehensive understanding can be extrapolated from the extensive studies on structurally analogous oligo(ethylene glycol) methyl ethers (OEGMEs) and poly(ethylene glycol) methyl ethers (mPEGs). The core structure of this compound is a short, monodisperse OEGME. Therefore, the chemical strategies employed for the modification of OEGME and mPEG derivatives are directly applicable to derivatives of this specific compound.

The primary site for post-synthetic functionalization in derivatives of this compound is typically a terminal functional group, introduced during the initial synthesis to replace the terminal methyl group. A common precursor for such derivatives is the hydroxyl-terminated analogue, 2,5,8,11,14-pentaoxahexadecan-16-ol, where the terminal hydroxyl group serves as a versatile handle for a wide array of chemical transformations.

Key Functionalization Strategies:

The conversion of a terminal hydroxyl or other functional group on a this compound derivative allows for the introduction of a diverse range of new functionalities. These modifications are crucial for tailoring the molecule's properties for specific applications, such as bioconjugation, surface modification, or the synthesis of more complex architectures.

One of the most common strategies involves the conversion of terminal hydroxyl groups to amines. This is often a multi-step process that includes an initial conversion of the hydroxyl to a more reactive leaving group, such as a sulfonate ester (e.g., mesylate or tosylate) or a halide. Subsequent reaction with an azide (B81097) source, followed by reduction, yields the terminal amine. researchgate.net Amino-functionalized oligo(ethylene glycols) are important intermediates for creating sophisticated polymeric structures and biomaterials. researchgate.net

Another significant functionalization is the introduction of a thiol group. Thiol-terminated OEGMEs are particularly valuable for their ability to bind to gold surfaces, forming self-assembled monolayers (SAMs), which is a foundational technique in nanoparticle functionalization and biosensor development. sigmaaldrich.com

Furthermore, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal approach to functionalization. rsc.org By introducing either an azide or an alkyne group at the terminus of the oligoethylene glycol chain, the molecule can be readily conjugated to a wide variety of other molecules, including peptides and fluorescent probes. rsc.org

The table below summarizes some of the key post-synthetic functionalization reactions applicable to derivatives of this compound, primarily based on a hydroxyl-terminated precursor.

Initial Functional Group Target Functional Group Reagents and Conditions Significance of Transformation
Hydroxyl (-OH)Amine (-NH₂)1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), base. 2. Sodium azide (NaN₃). 3. Reduction (e.g., H₂, Pd/C or PPh₃) researchgate.netIntroduction of a primary amine for further conjugation (e.g., amidation). researchgate.net
Hydroxyl (-OH)Thiol (-SH)Conversion to a leaving group, followed by reaction with a thiolating agent (e.g., potassium thioacetate) and subsequent hydrolysis.Enables strong anchoring to gold surfaces for nanoparticle and biosensor applications. sigmaaldrich.com
Hydroxyl (-OH)Azide (-N₃)Conversion to a sulfonate ester, followed by nucleophilic substitution with sodium azide. rsc.orgCreates a "clickable" handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org
Hydroxyl (-OH)AlkyneReaction with an alkyne-containing electrophile (e.g., propargyl bromide) under basic conditions. rsc.orgProvides a complementary "clickable" functionality for CuAAC reactions. rsc.org
Hydroxyl (-OH)Carboxylic Acid (-COOH)Oxidation using reagents such as Jones reagent or TEMPO-catalyzed oxidation.Introduces a functional group for esterification or amidation, and for attachment to surfaces like titanium oxide. capes.gov.br

Detailed Research Findings:

Research into the functionalization of OEGMEs has yielded a variety of well-established protocols. For instance, the synthesis of heterobifunctional OEG linkers often starts with the desymmetrization of an oligo(ethylene glycol) diol. rsc.org One hydroxyl group is converted to an azide or alkyne, while the other is activated, for example, as a mesylate. rsc.org This mesylate can then be displaced by a range of nucleophiles to introduce functionalities like amines or thiols, creating a linker with two distinct reactive ends. rsc.org

In the context of creating more complex polymeric materials, the terminal group of an OEGME derivative can be modified to act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). For example, a hydroxyl-terminated OEGME can be reacted with 2-bromo-2-methylpropanoyl bromide to form an ATRP initiator. rsc.org This macroinitiator can then be used to grow a different polymer block from the end of the OEG chain, leading to the formation of block copolymers with tailored properties. rsc.org

The table below presents data on specific functionalization reactions reported for oligo(ethylene glycol) derivatives, which are directly analogous to potential derivatives of this compound.

Derivative Type Reaction Key Reagents Resulting Functionality Application Example
Hydroxyl-terminated OEGMesylation and AzidationMsCl, Et₃N; NaN₃Azide-terminated OEG rsc.orgPrecursor for click chemistry conjugations. rsc.org
Hydroxyl-terminated OEGEsterification2-bromo-2-methylpropanoyl bromideATRP Macroinitiator rsc.orgSynthesis of block copolymers. rsc.org
Hydroxyl-terminated OEGFunctionalization with DAT/DATTEDC·HCl, NHSAromatic functionalized OEG nih.govFormation of physically crosslinked networks. nih.gov
Amine-terminated OEGCarbamate formationN,N'-Disuccinimidyl carbonateCarbamate-linked functional groups researchgate.netHigh-fidelity functionalization for biomaterials. researchgate.net
Thiol-terminated mPEGSelf-Assembled MonolayerGold substrateThiol-Au bond sigmaaldrich.comSurface functionalization of gold nanoparticles. sigmaaldrich.com

These examples underscore the versatility of the oligo(ethylene glycol) scaffold for post-synthetic modification. By leveraging these established methodologies, derivatives of this compound can be precisely functionalized to meet the demands of a wide range of scientific and technological applications.

Conformational Analysis and Molecular Recognition Principles

Theoretical Approaches to Conformational Behavior of Acyclic Polyethers

To predict and understand the three-dimensional structures and energy landscapes of flexible molecules like acyclic polyethers, computational chemistry offers powerful tools. These methods provide insights into the preferred conformations and the energy barriers between them.

Molecular mechanics (MM) is a computational method that models molecules as a collection of atoms held together by bonds. wustl.edu The potential energy of the system is calculated using a force field, which is a set of parameters and equations describing the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). wustl.edu

The accuracy of MM simulations heavily relies on the quality of the force field parameters. nih.gov The development of a reliable force field involves parameterization against experimental data or high-level quantum mechanical calculations. nih.govresearchgate.net For polyethers, force fields like AMBER, OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom), and MM3 are commonly used. nasa.gov The choice of force field can significantly impact the predicted mechanical and conformational properties of polymers. nasa.gov

Table 1: Comparison of Common Force Fields Used in Molecular Mechanics

Force FieldKey FeaturesTypical Applications
AMBER Well-parameterized for biomolecules, particularly proteins and nucleic acids.Biomolecular simulations, drug design.
OPLS-AA Optimized for liquid simulations, providing good descriptions of condensed-phase properties.Liquid simulations, polymer simulations.
MM3 Known for its accuracy in predicting geometries and vibrational frequencies of small organic molecules.Small molecule conformational analysis.

This table provides a general overview of some commonly used force fields in molecular mechanics.

The transferability of force field parameters, meaning the ability to use the same parameters for similar chemical groups in different molecules, is a key assumption in molecular mechanics. wustl.edu

For a more accurate description of the electronic structure and energetics of molecules, quantum mechanical methods are employed. Ab initio methods, Latin for "from the beginning," are based on the fundamental principles of quantum mechanics without the use of empirical parameters. stackexchange.comresearchgate.netarxiv.org Density Functional Theory (DFT) is another quantum mechanical method that has become very popular due to its balance of accuracy and computational cost. stackexchange.comresearchgate.net While technically not purely ab initio due to the approximation in the exchange-correlation functional, it is often categorized as such in the context of computational materials science. stackexchange.com

These methods can be used to calculate the potential energy surface of a molecule, revealing the energies of different conformations and the transition states that connect them. mdpi.com For complex molecules, a common strategy is to perform geometry optimizations using a less computationally expensive method, followed by single-point energy calculations with a higher-level DFT method to obtain accurate conformational energy profiles. mdpi.com The accuracy of these calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. nih.gov

Influence of Chain Flexibility and Methyl Substitution on Adopted Conformations of 15-Methyl-2,5,8,11,14-pentaoxahexadecane

The long, flexible chain of this compound, combined with the presence of a terminal methyl group, dictates its unique conformational behavior.

Acyclic polyethers, despite their linear structure, can adopt folded, "crown-like" conformations in solution. This phenomenon, known as pseudomacrocycle formation, allows the oxygen atoms to arrange in a manner that creates a cavity suitable for binding cations, similar to the behavior of crown ethers. The ether oxygens act as Lewis bases, capable of coordinating with guest ions.

The terminal 15-methyl group introduces steric hindrance, which is the repulsion between electron clouds of atoms that are not bonded to each other. nih.govyoutube.com This steric bulk can influence the conformational preferences of the polyether chain, potentially favoring certain folded structures over others. researchgate.net The methyl group can shield the nearby reactive centers from interactions with other molecules. youtube.com However, the precise effect of steric hindrance can be complex, as it can also introduce strain within the molecule, leading to a destabilizing effect. youtube.com The dynamic nature of the polyether chain means that it is constantly fluctuating between different conformations, and the methyl group will play a role in the kinetics and thermodynamics of these conformational changes.

Fundamental Mechanisms of Molecular Recognition by Acyclic Polyethers

Molecular recognition is the specific, non-covalent interaction between two or more molecules. youtube.com For acyclic polyethers like this compound, this process is governed by the principles of host-guest chemistry, where the polyether acts as the "host" and the molecule it binds is the "guest." youtube.com

The primary driving forces for molecular recognition by these compounds are non-covalent interactions, which include:

Ion-Dipole Interactions: The electrostatic attraction between a cation (the guest) and the partial negative charges on the oxygen atoms of the polyether chain.

Hydrogen Bonding: The interaction between a hydrogen atom bonded to an electronegative atom and another nearby electronegative atom.

Van der Waals Forces: Weak, short-range electrostatic attractions between uncharged molecules. youtube.com

Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. researchgate.net

The "lock-and-key" model provides a simple analogy for this process, where the guest molecule must have a complementary size, shape, and electronic character to fit into the binding site of the host. youtube.comresearchgate.net The flexibility of the acyclic polyether allows it to adapt its conformation to optimize the binding with a specific guest, a concept known as "induced fit." The binding affinity, which describes the strength of the interaction, is a key measure of molecular recognition. nih.gov In some cases, the binding of ligands can be a highly cooperative process. nih.gov

Role of Oxygen Donor Atoms in Coordination

The five oxygen atoms within the backbone of this compound play a pivotal role in its coordination chemistry. These oxygen atoms act as Lewis bases, possessing lone pairs of electrons that can be donated to electron-deficient species, particularly metal cations. researchgate.net This interaction is fundamental to the formation of host-guest complexes.

Acyclic polyethers, often referred to as podands, can wrap around a cation, with the oxygen atoms orienting towards the positively charged center. researchgate.net This chelation is a cooperative effect, where the multiple oxygen atoms work in concert to bind the cation. The stability of the resulting complex is influenced by several factors, including the size of the cation and the number and spacing of the oxygen atoms in the polyether chain. northwestern.edu For instance, the coordination of alkali metal ions by acyclic polyethers has been shown to be dependent on the match between the cation's ionic radius and the size of the cavity formed by the folded polyether. nih.gov

The coordination process can be visualized as the polyether adopting a conformation that maximizes the electrostatic interactions with the cation. This often results in a pseudo-cyclic arrangement of the molecule around the guest ion. The terminal methyl group may also influence the geometry of the complex, potentially providing a more sterically hindered or a more encapsulating environment for the guest.

Table 1: General Coordination Properties of Acyclic Polyethers with Metal Cations
CationTypical Coordination NumberFactors Influencing Stability
Li⁺4-5High charge density, prefers smaller cavities
Na⁺5-6Good fit for many acyclic polyethers
K⁺6-8Requires longer, more flexible polyether chains

Hydrogen Bonding Interactions in Host-Guest Systems

In the context of this compound, while the ether oxygens are generally considered weak hydrogen bond acceptors, they can participate in such interactions, particularly with strong hydrogen bond donors. More significantly, hydrogen bonding becomes a dominant force when this polyether interacts with guest molecules that can themselves form hydrogen bonds, or when it is part of a larger supramolecular assembly. For example, if the guest molecule contains hydroxyl (-OH) or amine (-NH) groups, these can form hydrogen bonds with the ether oxygens of the host. nih.gov

Host-Guest Chemistry: Formation of Inclusion Complexes and Supramolecular Architectures

The principles of conformational flexibility and non-covalent interactions enable this compound and similar acyclic polyethers to form inclusion complexes and participate in the construction of larger supramolecular architectures. wikipedia.orgfrontiersin.orgresearchgate.net

An inclusion complex is a chemical entity where one chemical compound (the "host") has a cavity into which a "guest" compound can be accommodated. wikipedia.org Acyclic polyethers can form pseudo-cavities upon complexation. A well-studied example involving similar structures is the formation of inclusion complexes between poly(ethylene glycol) (PEG) chains and cyclodextrins (CDs). acs.orgnih.gov In such a system, the linear polymer chain threads through the cavity of the cyclic CD host. The stability of these complexes is driven by a combination of van der Waals forces, hydrophobic interactions, and hydrogen bonding between the host and guest. researchgate.net It is conceivable that this compound could similarly form inclusion complexes with suitable host molecules.

Supramolecular architectures are complex chemical systems composed of molecules held together by non-covalent intermolecular forces. nih.govmdpi.com The ability of this compound to coordinate with metal ions and participate in hydrogen bonding makes it a potential building block for such architectures. frontiersin.orgnih.gov For instance, the coordination of metal ions by two or more polyether chains can lead to the formation of dimeric or polymeric structures. These metal-ligand interactions are a powerful tool for directing the self-assembly of well-defined supramolecular structures. researchgate.netmpg.de

The formation of these complex structures is often a dynamic and reversible process, allowing for the possibility of creating "smart" materials that can respond to external stimuli. rsc.orgnih.gov

Table 2: Examples of Supramolecular Systems Involving Acyclic Polyethers
Host/Building BlockGuestDriving Forces for AssemblyResulting Architecture
Acyclic Polyether (e.g., Glymes)Alkali Metal CationsIon-dipole interactionsCation-encapsulated complexes
Poly(ethylene glycol) chainsα-CyclodextrinHydrogen bonding, van der Waals forcesPseudorotaxanes, polyrotaxanes acs.orgnih.gov
Functionalized Acyclic PolyethersTransition Metal IonsMetal-ligand coordinationMetallosupramolecular polymers nih.gov

Coordination Chemistry of 15 Methyl 2,5,8,11,14 Pentaoxahexadecane with Metal Ions

Complexation Thermodynamics and Kinetics with Alkali and Alkaline Earth Metal Cations

The thermodynamics of complexation are primarily driven by the chelate effect, where the multidentate nature of the polyether ligand leads to a more stable complex compared to coordination with several individual ether molecules. This increased stability is largely due to a favorable entropy change upon the release of multiple solvent molecules from the cation's coordination sphere. chemspider.com The enthalpy change of complexation is a result of the interplay between the energy released upon the formation of metal-ether bonds and the energy required for the desolvation of both the cation and the ligand.

Kinetic studies of similar systems reveal that the rates of complex formation and dissociation are influenced by the flexibility of the polyether chain. The wrapping of the ligand around the metal ion is a stepwise process, with the rate-determining step often being a conformational rearrangement of the ligand or the final desolvation of the cation.

Interactive Data Table: Representative Thermodynamic Data for Glyme-Alkali Metal Complexes

While specific values for 15-Methyl-2,5,8,11,14-pentaoxahexadecane are not available, the following table provides representative thermodynamic data for the complexation of alkali metal ions with a similar glyme, tetraglyme (B29129) (tetraethylene glycol dimethyl ether), in methanol (B129727). This data illustrates the general trends in stability.

CationLog KΔH° (kJ/mol)TΔS° (kJ/mol)
Li⁺1.85-25.1-14.6
Na⁺2.40-29.3-15.5
K⁺2.18-22.2-9.6
Rb⁺1.85-18.8-8.4
Cs⁺1.54-15.9-7.1

Note: Data is for a related glyme and is intended to be illustrative of general principles.

Interactions with Transition Metal Ions and Lanthanides: Coordination Geometry and Stability

The coordination of this compound extends beyond alkali and alkaline earth metals to include transition metals and lanthanides. The nature of these interactions and the resulting coordination geometries are dictated by the electronic configuration and preferred coordination numbers of the metal ions. lumenlearning.comyoutube.com

With transition metals, the d-orbital interactions can play a more significant role in the bonding, leading to a variety of coordination geometries, including octahedral, tetrahedral, and square planar arrangements, depending on the metal ion and the surrounding ligands. lumenlearning.comlibretexts.org The flexible polyether chain can adapt to these geometric preferences.

The complexation of lanthanide ions with analogous acyclic polyethers has been shown to be highly dependent on the ionic radius of the lanthanide. rsc.org For larger, early lanthanides, the ligand can wrap around the metal ion to form inner-sphere complexes, where the ether oxygens are directly coordinated to the metal. rsc.org In contrast, for smaller, later lanthanides, the steric constraints may favor the formation of outer-sphere complexes, where the polyether interacts with the hydrated metal ion through hydrogen bonding without direct coordination. rsc.org The flexibility of an acyclic ligand like this compound may allow for inner-sphere complexation across a broader range of the lanthanide series compared to more rigid cyclic ethers. rsc.org

Role of Solvent Environment and Counter-Ion in Complex Stability

In general, complex stability tends to be higher in less polar, aprotic solvents where the desolvation of the metal ion is less energetically demanding. In protic solvents, strong interactions between the solvent and the cation can significantly reduce the stability of the polyether complex.

The counter-ion also exerts a significant influence on complex stability. uni-stuttgart.dersc.org In solution, the counter-ion can form ion pairs with the complexed cation, which can either stabilize or destabilize the complex depending on the nature of the interaction. In the solid state, the counter-ion is an integral part of the crystal lattice and can directly or indirectly interact with the polyether ligand, affecting its conformation and the coordination geometry around the metal ion. For instance, studies on asymmetrically substituted viologens have shown that the size and electronegativity of the counter-ion can impact electron transfer processes, a principle that can be extended to the stability of polyether complexes. uos.ac.kr

Allosteric Regulation in Metal Ion Recognition Systems Involving Polyethers

The principles of allosteric regulation, where the binding of an effector at one site influences the binding properties at a distant site, can be applied to synthetic systems involving polyethers like this compound. While specific examples involving this exact molecule are not documented in the searched literature, the concept has been demonstrated in related systems.

In the context of polyether-metal ion complexes, allosteric regulation can be engineered by incorporating a secondary recognition site into the polyether backbone or as a terminal group. The binding of a first metal ion or another guest molecule to this secondary site can induce a conformational change in the polyether chain, which in turn modulates its affinity or selectivity for a second metal ion at the primary polyether binding site. This can lead to cooperative or anti-cooperative binding effects. Models for cooperative polymerization in linear polymers, which involve conformational changes to alter binding affinities, provide a theoretical framework for understanding such allosteric behavior in synthetic linear molecules. nih.govnih.gov

Advanced Characterization Methodologies in Acyclic Polyether Research

Spectroscopic Analysis for Structural and Interaction Studies

Spectroscopic methods are indispensable for elucidating the molecular structure, conformation, and interactions of acyclic polyethers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 15-Methyl-2,5,8,11,14-pentaoxahexadecane.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each proton and carbon atom, respectively. For this compound, the spectra would show distinct signals for the terminal methyl group, the various methylene (B1212753) (-CH₂-) groups of the polyether backbone, and the terminal methoxy (B1213986) group. The chemical shifts and splitting patterns confirm the connectivity of the atoms. arkat-usa.org

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), establish connectivity between atoms. A COSY spectrum would reveal proton-proton couplings within the ethyl units of the polyether chain, while a HETCOR spectrum would correlate each proton signal with its directly bonded carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra. arkat-usa.org

Relaxation Studies: NMR relaxation time measurements (T₁ and T₂) can provide insights into the molecular dynamics and flexibility of the acyclic polyether chain in solution. Changes in relaxation times upon complexation with ions can indicate a reduction in conformational freedom, providing evidence of ion binding.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position (from methyl terminus)Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1CH₃-C~1.18 (t)~15.2
2C-CH₂-O~3.59 (q)~66.8
3, 5, 7, 9O-CH₂-CH₂-O~3.67 (s)~70.6
4, 6, 8, 10O-CH₂-CH₂-O~3.67 (s)~70.6
11O-CH₂-CH₂-O~3.65 (m)~70.8
12O-CH₂-CH₂-O~3.55 (m)~61.7
13O-CH₃~3.38 (s)~59.1

Note: This table presents illustrative data based on standard chemical shift values for poly(ethylene glycol) derivatives. Actual experimental values may vary. (t = triplet, q = quartet, s = singlet, m = multiplet).

Vibrational spectroscopy techniques like Infrared (IR) and Raman are powerful tools for identifying functional groups and probing conformational changes in molecules.

Vibrational Fingerprints: Every molecule has a unique IR and Raman spectrum that serves as its "vibrational fingerprint". uni-koeln.de For this compound, the most prominent feature is the strong C-O-C stretching vibration of the ether linkages, typically found in the 1150-1085 cm⁻¹ region of the IR spectrum. C-H stretching and bending vibrations from the alkyl chain also produce characteristic peaks.

Conformational Changes: The flexible nature of acyclic polyethers leads to multiple possible conformations (e.g., gauche and anti) around the C-O and C-C bonds. The vibrational frequencies of certain modes are sensitive to these conformations. rsc.org Upon complexation with a cation, the polyether chain often wraps around the ion, leading to a more ordered conformation. This change can be observed as shifts in peak positions or the appearance of new peaks in the IR or Raman spectra, particularly in the fingerprint region. rsc.org

While this compound does not possess a strong chromophore for direct UV-Vis absorption, these spectroscopic methods are highly effective for monitoring its complexation behavior.

UV-Vis Spectroscopy: The formation of a complex between the polyether and a guest species (like a metal ion or an organic molecule with a chromophore) can be monitored if the guest's UV-Vis spectrum changes upon complexation. researchgate.net Titration experiments, where the concentration of the polyether is varied while the guest concentration is held constant, can reveal stoichiometric information and binding constants through the observation of changes in absorbance and the appearance of isosbestic points. mdpi.com

Luminescence Spectroscopy: Similar to UV-Vis, luminescence (fluorescence or phosphorescence) spectroscopy can be a sensitive indicator of complex formation. If the polyether binds to a luminescent guest, changes in the emission intensity, wavelength (peak shift), or excited-state lifetime can be observed. This phenomenon, known as chelation-enhanced fluorescence, is a powerful tool for detecting ion binding.

Mass Spectrometry for Structural Confirmation and Complex Stoichiometry

Mass spectrometry (MS) is a vital tool that provides information on the molecular weight of this compound and the composition of its non-covalent complexes. researchgate.net

Using soft ionization techniques like Electrospray Ionization (ESI), the intact molecule can be ionized with minimal fragmentation. The resulting mass spectrum will show a prominent peak corresponding to the molecular weight of the compound, confirming its identity.

Furthermore, ESI-MS is exceptionally well-suited for studying host-guest complexes. ilabsolutions.com When a solution containing the polyether and a salt (e.g., NaCl, KCl) is analyzed, the mass spectrum will show peaks corresponding to the [M+Na]⁺ or [M+K]⁺ adducts. This not only confirms the complexation ability of the polyether but also allows for the direct determination of the complex's stoichiometry (the ratio of polyether to ion). nih.govnih.gov

Interactive Table 2: Expected ESI-MS Data for this compound and its Complexes

SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected m/z
Molecule (M)C₁₂H₂₆O₅250.1780-
Protonated Molecule [M+H]⁺C₁₂H₂₇O₅⁺251.1853251.19
Sodiated Complex [M+Na]⁺C₁₂H₂₆O₅Na⁺273.1672273.17
Potassiated Complex [M+K]⁺C₁₂H₂₆O₅K⁺289.1412289.14

X-ray Scattering (SAXS, WAXS) and Electron Microscopy (Cryo-TEM) for Supramolecular Assemblies

While individual molecules of this compound are too small for these techniques, they become essential when the polyether is part of a larger, self-assembled system.

X-ray Scattering (SAXS/WAXS): Small-Angle and Wide-Angle X-ray Scattering are used to investigate the structure of materials on the nanometer and angstrom scale, respectively. youtube.comresearchgate.net If this polyether is used as a hydrophilic block in a block copolymer that self-assembles into micelles or vesicles in solution, SAXS can provide information about the size, shape, and arrangement of these supramolecular structures. researchgate.netrsc.org WAXS can give insights into the crystalline or amorphous nature of the polymer domains. researchgate.net

Electron Microscopy (Cryo-TEM): Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of macromolecular assemblies in their native, hydrated state. nih.gov Samples are rapidly frozen in a thin layer of solvent, preserving the solution-state structures. aimspress.com This technique can provide high-resolution images of micelles, vesicles, or other nanostructures formed by polyether-containing molecules, complementing the statistical data obtained from scattering methods. researchgate.netnih.gov

Electrochemical Techniques for Probing Interfacial Recognition and Ion Transport Mechanisms

Electrochemical methods are uniquely suited to study the role of acyclic polyethers as ionophores at interfaces, which is critical for applications in sensors and separation technologies. grenoble-inp.frresearchgate.net

Cyclic Voltammetry (CV): CV can be used to study ion transfer across a liquid-liquid interface (e.g., water/dichloroethane) facilitated by an ionophore like this compound dissolved in the organic phase. The potential at which ion transfer occurs provides thermodynamic information about the binding selectivity, while the peak shape and scan rate dependence offer insights into the kinetics of the recognition and transport process. nih.govmdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for characterizing interfacial processes. By applying a small AC potential perturbation at different frequencies, the impedance of the system can be measured. This allows for the differentiation and quantification of various processes, such as charge transfer resistance and diffusion limitations, which are fundamental to understanding the ion transport mechanism through a membrane containing the polyether. nih.govsandia.gov The data can be used to model the interface and determine the rate-limiting steps in the ion transport process. escholarship.org

These electrochemical studies are crucial for understanding how the molecular recognition properties of this compound translate into functional ion transport across an electrochemical interface. rsc.orgcapes.gov.br

Calorimetric Studies (e.g., Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)) for Thermodynamic Characterization of Binding Interactions

Calorimetric methods are indispensable in the advanced characterization of acyclic polyethers like this compound, providing direct insight into the thermodynamics that govern their molecular interactions. Techniques such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC) are particularly powerful for elucidating the binding energetics and thermal properties of these compounds and their complexes.

Isothermal Titration Calorimetry (ITC) is a highly sensitive biophysical technique that directly measures the heat released or absorbed during a binding event. youtube.comnih.gov In a typical ITC experiment, a solution of a ligand (e.g., a metal ion) is titrated into a sample cell containing the acyclic polyether, and the minute temperature changes are recorded. youtube.com This allows for the simultaneous determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and the stoichiometry of the interaction (n). nih.govnih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. nih.gov

The binding of metal ions by acyclic polyethers is a key area of study where ITC provides crucial data. Research on analogous acyclic polyethers demonstrates that the flexible polyether chain can wrap around a metal ion in a pseudocyclic manner. nih.gov The thermodynamic parameters obtained from ITC reveal the driving forces behind this complexation. nih.gov For instance, a negative enthalpy change (ΔH) indicates an exothermic reaction, often driven by favorable bond formation, while the entropy change (ΔS) reflects changes in the system's disorder, such as the release of solvent molecules upon binding. mdpi.com

Studies on various acyclic polyether diamides have shown high selectivity for certain metal ions, such as lead (Pb²⁺). nih.gov The thermodynamic data from these studies highlight the specific contributions of enthalpy and entropy to the binding affinity.

Table 1: Representative Thermodynamic Data for the Complexation of Pb²⁺ with an Acyclic Polyether Diamide in Methanol (B129727) at 25°C (Note: This table presents data for a representative acyclic polyether ligand similar in class to this compound to illustrate the type of data obtained from ITC studies, based on findings for analogous compounds. nih.gov)

Parameter Value Unit
Binding Constant (log K) 4.54 -
Enthalpy Change (ΔH) -33.9 kJ/mol
Entropy Change (TΔS) -8.4 kJ/mol
Stoichiometry (n) 1.01 -
Differential Scanning Calorimetry (DSC)eag.comazom.comhu-berlin.deazom.comeag.comresearchgate.net

Theoretical and Computational Chemistry of 15 Methyl 2,5,8,11,14 Pentaoxahexadecane

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Energetics of Complexation

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of polyethers and the thermodynamics of their complexation with guest ions. nih.gov For a molecule like 15-Methyl-2,5,8,11,14-pentaoxahexadecane, DFT calculations can provide deep insights into its behavior as a host molecule.

DFT is used to calculate the electron distribution, molecular orbital energies, and partial atomic charges of the polyether. The oxygen atoms in the ether backbone possess lone pairs of electrons, creating regions of negative electrostatic potential that are key to its function. These calculations can precisely map this potential, identifying the most likely sites for electrophilic attack or cation binding.

A primary application of DFT in this context is to study the energetics of complexation, particularly with alkali metal cations (e.g., Li⁺, Na⁺, K⁺). Polyethers are known to wrap around cations, with the ether oxygens coordinating to the metal center in a manner similar to crown ethers. researchgate.net DFT calculations can determine the binding energies and geometries of these host-guest complexes. researchgate.net For example, calculations can predict that the interaction is primarily ion-dipole in nature, driven by the attraction between the positive cation and the partial negative charges on the oxygen atoms. researchgate.net

The process typically involves:

Geometry Optimization: The structures of the isolated polyether (host), the cation (guest), and the resulting complex are optimized to find their lowest energy conformations.

Energy Calculation: The electronic energies of the optimized structures are calculated with high accuracy.

Binding Energy Determination: The binding energy (ΔE_bind) is calculated as: ΔE_bind = E_complex - (E_host + E_guest) A negative binding energy indicates a stable complex. Basis set superposition error (BSSE) corrections are often applied for more accurate results.

DFT studies on similar glyme-cation systems have revealed how the chain length and conformation of the polyether affect binding selectivity. rsc.org For this compound, the presence of the terminal methyl group introduces steric and electronic effects that can be precisely quantified by DFT, influencing its binding affinity and selectivity compared to its linear counterparts. These computational results can be corroborated by experimental techniques like mass spectrometry or spectroscopy, where predicted vibrational frequencies or electronic transitions from time-dependent DFT (TD-DFT) can be compared to measured spectra. acs.org

Table 1: Illustrative DFT-Calculated Binding Energies for a Polyether-Cation Complex This table presents hypothetical, yet realistic, data for the complexation of a polyether analogous to this compound with different cations, as would be determined by DFT calculations.

CationOptimized M⁺···O Distance (Å)Calculated Binding Energy (kcal/mol)Charge Transfer (e) from Polyether to Cation
Li⁺2.10-38.50.15
Na⁺2.35-29.80.12
K⁺2.70-22.10.09

Molecular Mechanics and Molecular Dynamics Simulations of Conformational Space and Solvent Interactions

While QM methods provide high accuracy for electronic properties, they are computationally too expensive for simulating the dynamic behavior of large molecules over long timescales. For this, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed.

Solvent Interactions: MD simulations are used to study the molecule's dynamic behavior in a solvent, providing a picture of how it moves and interacts with its environment over time. rsc.orgnih.gov A simulation box is constructed containing the polyether and a large number of solvent molecules (e.g., water). The forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to track the trajectory of all atoms.

From these trajectories, numerous properties can be analyzed:

Solvation Structure: The radial distribution function (RDF) between the polyether's oxygen atoms and solvent hydrogen atoms can reveal the structure of the solvation shell.

Hydrodynamic Radius: This metric describes the effective size of the molecule in solution, which is influenced by its conformation and solvent interactions.

Dynamics: The simulation can reveal how the polyether chain flexes and folds, and how quickly it transitions between different conformational states. In aqueous solutions, glymes are known to exhibit both hydrophilic and hydrophobic characteristics, and MD simulations can quantify these interactions. nih.gov

For this compound, MD simulations would be crucial for understanding how it behaves in different solvents, which is vital for applications in electrolytes or as a phase-transfer catalyst.

Predicting Host-Guest Binding Affinities and Selectivities in Polyether Systems

A major goal of computational chemistry is to predict the binding affinity (quantified by the free energy of binding, ΔG_bind) of a host-guest complex. nih.gov This is more complex than calculating the binding energy (ΔE_bind) because it includes entropic contributions from the host, guest, and solvent.

Several advanced computational techniques are used to predict ΔG_bind for polyether systems:

Free Energy Perturbation (FEP): This method involves computationally "mutating" one guest into another to calculate the relative binding free energy.

Thermodynamic Integration (TI): The system is changed gradually from an unbound state to a bound state along a non-physical pathway, and the free energy change is calculated by integrating the potential energy derivative along this path. nih.gov

Alchemical Transfer Method (ATM): This approach combines absolute and relative binding free energy calculations to handle complex binding poses and chemical forms. arxiv.org

These calculations are computationally intensive but can yield results with an accuracy of 1-3 kcal/mol compared to experimental values, making them highly valuable for screening potential hosts or guests. nih.govnih.gov For this compound, these methods could be used to predict its selectivity for different metal cations. For example, by calculating the relative binding free energy (ΔΔG) for Li⁺ versus Na⁺, one could determine which ion it binds more strongly. Such predictions are critical for designing polyethers for specific applications, like ion-selective electrodes or battery electrolytes. rsc.orgnist.gov

Table 2: Example of Predicted vs. Experimental Binding Free Energies for Host-Guest Systems This table provides representative data illustrating the accuracy of modern computational methods in predicting binding affinities for host-guest complexes, similar to what would be applied to polyether systems. Data is adapted from blind prediction challenges like SAMPL. nih.gov

GuestComputational MethodPredicted ΔG (kcal/mol)Experimental ΔG (kcal/mol)Error (kcal/mol)
Guest ATI-5.2-4.80.4
Guest BTI-6.8-7.5-0.7
Guest CFEP-4.1-5.0-0.9
Guest DATM-8.0-8.3-0.3

Development and Validation of Force Fields and Computational Models for Branched Polyethers

The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field (FF). nih.gov A force field is a set of equations and parameters that describe the potential energy of a system as a function of its atomic coordinates. Standard force fields like CHARMM, AMBER, and OPLS have parameters for many common molecules, but specialized molecules like this compound may require refinement or development of specific parameters. nih.gov

The development process for a new set of FF parameters typically involves:

Parameter Definition: Bond stretching, angle bending, and van der Waals parameters are often taken from existing FFs. The most critical parameters for flexible molecules are the dihedral (torsional) angle parameters, which govern conformational changes.

Quantum Mechanical Data Generation: High-level QM calculations (often DFT or higher) are performed on small fragments of the molecule to generate reference data. For the polyether, this would involve calculating the potential energy as a function of rotation around the C-C and C-O bonds. nih.gov

Parameter Fitting: The FF dihedral parameters are then adjusted (fitted) so that the MM potential energy profiles match the QM reference data as closely as possible.

Validation: The new FF is tested by running simulations and comparing the results to a range of experimental data, such as melt density, heat of vaporization, or crystal structures. nih.gov Recently, machine-learned force fields, trained on large DFT datasets, have shown promise in providing QM accuracy at a fraction of the computational cost. chemrxiv.org

For a branched polyether, it is crucial that the FF accurately captures the interactions around the branch point and the termini, as these features distinguish it from simpler linear polymers.

Correlation between Computational Predictions and Experimental Observations in Polyether Chemistry

Validating computational models against experimental data is a cornerstone of computational chemistry. nih.govnih.gov This process builds confidence in the models and ensures that their predictions are physically meaningful. osti.govresearchgate.net

The correlation between prediction and experiment can take many forms in polyether chemistry:

Structural Correlation: Predicted low-energy conformations from MM or bond lengths and angles from QM can be compared to data from X-ray crystallography of solid-state polyether-salt complexes.

Spectroscopic Correlation: Vibrational frequencies calculated via DFT can be compared to experimental IR and Raman spectra. Predicted electronic transitions from TD-DFT can be matched with UV-Vis spectra of the complexes. acs.orgmit.edu

Thermodynamic Correlation: The most critical validation is the comparison of predicted binding free energies (ΔG) with experimental values obtained from techniques like Isothermal Titration Calorimetry (ITC) or Nuclear Magnetic Resonance (NMR) titrations. nih.govmdpi.com

Dynamical Correlation: Properties like diffusion coefficients or viscosity calculated from MD simulations of polyether melts or solutions can be compared with experimental measurements.

When discrepancies arise, they can point to deficiencies in the computational model (e.g., an inaccurate force field) or suggest new experimental avenues to explore. nih.gov This iterative cycle of prediction, experimentation, and refinement is what drives progress in understanding the complex behavior of molecules like this compound. mdpi.com

Emerging Research Avenues and Future Directions in Polyether Chemistry

Designing Polyether-Based Materials for Advanced Separation and Extraction Processes

The unique architecture of polyethers, characterized by repeating ether units, makes them highly suitable for designing advanced separation and extraction materials. The oxygen atoms along the polyether chain act as Lewis bases, capable of coordinating with metal cations. This property is the foundation of their use as extraction agents, particularly for alkali and alkaline earth metals.

The compound 15-Methyl-2,5,8,11,14-pentaoxahexadecane, with its five strategically spaced oxygen atoms, can be conceptualized as an acyclic crown ether analogue. The presence of the terminal branched methyl group introduces steric hindrance that can influence its binding selectivity compared to its linear counterparts. cymitquimica.com This structural nuance is a key design element for creating liquid-liquid extraction systems or ion-selective membranes with tailored affinities. In such systems, the polyether can encapsulate specific ions, facilitating their transfer from an aqueous phase to an organic phase. The good solubility of polyethers in various organic solvents further enhances their utility in these applications. cymitquimica.com

Integration into Responsive and Adaptive Supramolecular Systems

Supramolecular chemistry focuses on creating complex, functional assemblies from molecular components linked by non-covalent interactions. nih.gov Polyethers are excellent building blocks for these systems due to their ability to form hydrogen bonds and coordinate with metal ions. These interactions are dynamic and can be influenced by external stimuli such as temperature, pH, or the presence of specific guest molecules, leading to responsive or "smart" materials. nih.gov

The integration of branched structures, such as the terminal group in this compound, is a critical design strategy in this field. Disrupting the planarity and linearity of a molecular scaffold can lead to more diverse and complex self-assembly pathways. rsc.org The branched structure can direct the formation of specific three-dimensional architectures, such as micelles or vesicles, in solution. For example, amphiphilic polyethers have been shown to self-assemble into nanoparticles in aqueous solutions, with critical micelle concentrations being a key parameter of this behavior. mdpi.com The specific architecture of this compound could be leveraged to create nano-scale reactors or delivery systems that respond to subtle environmental changes.

Role as Ligands in Catalytic Systems and Reaction Engineering

In catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity, selectivity, and stability. The oxygen atoms in polyethers possess lone pairs of electrons that make them effective coordinating ligands for a wide range of metal ions. These acyclic polyether ligands, often referred to as "glymes," are used extensively in organometallic chemistry and catalysis.

The branched nature of this compound offers a distinct steric and electronic environment around a coordinated metal center compared to linear polyethers like pentaethylene glycol monomethyl ether. nist.gov This can be exploited in reaction engineering to:

Enhance solubility: Solubilize inorganic reagents in organic solvents for applications in phase-transfer catalysis.

Control reactivity: The steric bulk of the branched end can create a specific coordination pocket, potentially favoring certain reaction pathways or leading to higher stereoselectivity.

Stabilize catalytic species: By encapsulating a reactive metal ion, the polyether ligand can prevent catalyst deactivation or aggregation.

The ability to fine-tune the ligand structure by introducing branches is a powerful tool for developing new, more efficient catalytic systems.

Interfacial Chemistry and Self-Assembly of Polyether Derivatives for Functional Surfaces

The behavior of molecules at interfaces is critical for applications ranging from coatings and adhesives to lubrication and biocompatible materials. Polyether derivatives, particularly those with amphiphilic properties, are known to self-assemble at interfaces to minimize free energy. The this compound molecule, with its hydrophilic ether chain and more hydrophobic hydrocarbon portions, is expected to exhibit significant interfacial activity.

Research into branched polymers has shown that they possess unique interfacial characteristics compared to their linear analogues. Molecular dynamics simulations reveal that branching significantly affects diffusion and interdigitation across polymer interfaces, with sidechains playing a dominant role in enhancing interfacial strength. chemrxiv.org Experimental studies on heterogeneous layers of linear and branched polymers adsorbed on surfaces confirm that branched molecules can strongly modify the adsorption behavior and relaxation dynamics of other polymers. nih.gov This suggests that branched polyethers could be used to create highly structured and functional surfaces, such as:

Lubricious Coatings: Forming stable, low-friction layers on surfaces.

Anti-fouling Surfaces: Resisting the non-specific adsorption of proteins and other biomolecules.

Functionalized Nanoparticles: The self-assembly of amphiphilic polyethers can form stable nanoparticles with tunable sizes and surface properties. mdpi.com

Bio-inspired Polyether Architectures and Their Chemical Functions

Nature frequently uses branched molecular architectures to achieve specific functions. acs.org For instance, the branched structure of glycogen (B147801) allows for rapid glucose mobilization, and the complex branching of proteins is essential for their enzymatic activity. Bio-inspired design seeks to mimic these natural strategies to create advanced materials. mdpi.comnih.govresearchgate.net

The structure of this compound can be viewed as a simple, synthetic mimic of natural branching. By incorporating such branched polyether units into larger polymer systems, it is possible to create materials with novel properties. For example, researchers have fabricated polymer-nanocomposites with bio-inspired porous architectures for applications in chemical sensing and water purification. digitellinc.com Similarly, the hierarchical assembly of materials inspired by natural composites like nacre can lead to materials with both high strength and ductility. nih.gov The introduction of branched polyethers into these systems could provide control over viscosity, facilitate self-assembly into complex hierarchies, and create specific binding pockets, mimicking the sophisticated functions found in biological systems.

Challenges and Opportunities in the Synthesis and Fundamental Understanding of Branched Acyclic Polyethers

Despite their potential, the full exploitation of branched acyclic polyethers is hampered by challenges in their synthesis and a lack of fundamental understanding of their behavior.

Challenges:

Synthetic Control: The synthesis of polyethers, often through polymerization techniques, can be difficult to control. evitachem.com For branched structures, a major challenge is achieving a precise degree of branching and avoiding unwanted side reactions, such as intramolecular cyclization, which can limit molecular weight growth. capes.gov.br Developing synthetic routes that provide well-defined, monodisperse branched polyethers remains a significant hurdle.

Poor Solubility: In some cases, the introduction of certain functional groups can lead to polymers with poor solubility, making them difficult to process. rsc.org

Opportunities:

Advanced Synthesis: There is a significant opportunity in developing new synthetic methods, such as controlled polymerization techniques or efficient step-wise syntheses, to create a wider variety of well-defined branched polyether architectures. The development of simple and efficient synthesis for precursors to branched side chains is a promising direction. rsc.org

Structure-Property Relationships: With access to well-defined molecules like this compound, researchers can systematically study how branching impacts physical properties such as viscosity, thermal behavior, and solubility. acs.org

Computational Modeling: Advanced computational techniques, like molecular dynamics simulations, can provide deep insights into the conformational dynamics, self-assembly, and interfacial behavior of branched polyethers, guiding the design of new materials. chemrxiv.org

A deeper understanding of these fundamental aspects will unlock new applications for this versatile class of compounds in materials science, catalysis, and beyond.

Q & A

Q. What are the critical safety protocols for handling 15-Methyl-2,5,8,11,14-pentaoxahexadecane in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational to minimize inhalation risks (H335) .
  • Spill Management: Absorb spills with inert materials (e.g., quartz sand) and dispose of as hazardous waste to prevent environmental contamination (H413) .
  • Storage: Store in airtight containers away from oxidizers and heat sources, with temperature monitoring to avoid decomposition .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm methyl and ether group positions in the polyether chain .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., C15_{15}H30_{30}O5_5) and isotopic patterns .
  • Chromatography: Employ GC-MS with non-polar columns (e.g., DB-5) for purity assessment, using retention indices from hydrocarbon standards (e.g., nC15–C35 alkanes) .

Q. What synthetic routes are commonly used for this compound?

Methodological Answer:

  • Stepwise Etherification: Sequential Williamson synthesis using ethylene oxide derivatives and methyl-substituted alcohols under anhydrous conditions .
  • Purification: Liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the polyether .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Variable Selection: Investigate temperature, catalyst concentration, and reaction time as independent variables .
  • Response Surface Methodology (RSM): Use a central composite design to model yield and selectivity, identifying interactions between variables .
  • Validation: Replicate optimal conditions (e.g., 60°C, 0.5 mol% catalyst) in triplicate to confirm reproducibility .

Q. How to resolve contradictions in reported aquatic toxicity data for this compound?

Methodological Answer:

  • Meta-Analysis Framework: Compare test organisms (e.g., Daphnia magna vs. algae), exposure durations, and concentrations across studies .
  • QSAR Modeling: Predict toxicity endpoints using quantitative structure-activity relationships to identify outliers .
  • Controlled Replication: Conduct standardized OECD 201/211 tests under identical conditions to isolate confounding factors (e.g., pH, dissolved oxygen) .

Q. What AI-driven approaches enhance COMSOL Multiphysics simulations of this compound’s mass transfer properties?

Methodological Answer:

  • Hybrid Modeling: Train neural networks on experimental diffusion coefficients to refine COMSOL’s finite element analysis .
  • Parameter Optimization: Use genetic algorithms to iteratively adjust simulation parameters (e.g., viscosity, partition coefficients) for agreement with HPLC retention data .

Q. Which advanced separation techniques improve purification of this compound from complex mixtures?

Methodological Answer:

  • Membrane Technology: Employ nanofiltration membranes with 200–300 Da MWCO to separate polyethers from oligomeric byproducts .
  • Supercritical Fluid Chromatography (SFC): Use CO2_2-methanol mobile phases and chiral stationary phases for enantiomeric resolution .

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